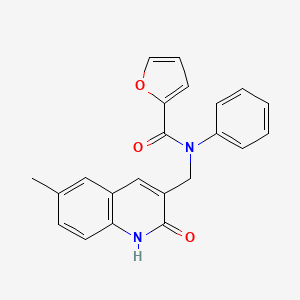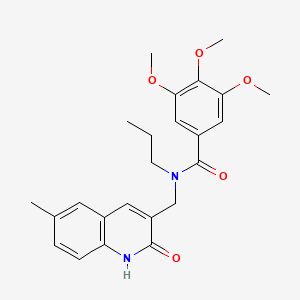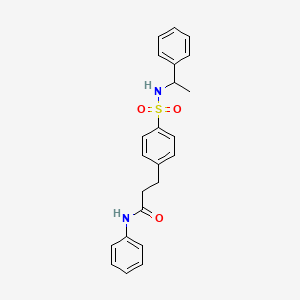
N-phenyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as PSB-0739 and is known to have a wide range of biochemical and physiological effects.
Mécanisme D'action
PSB-0739 acts as a potent agonist for the cannabinoid CB2 receptor. This receptor is primarily expressed in immune cells and is involved in the regulation of inflammation and immune response. PSB-0739 binding to the CB2 receptor leads to the activation of various signaling pathways, resulting in a reduction of inflammation and pain. Additionally, PSB-0739 has been shown to have a neuroprotective effect by reducing neuroinflammation and oxidative stress.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Additionally, PSB-0739 has been shown to have a positive effect on bone metabolism, making it a potential therapeutic agent for osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PSB-0739 is its high affinity for the CB2 receptor, making it a potent agonist. Additionally, the synthesis method of PSB-0739 is reproducible and scalable, making it an ideal candidate for large-scale studies. However, one of the limitations of PSB-0739 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of PSB-0739. One potential direction is the development of PSB-0739 analogs with improved solubility and potency. Additionally, PSB-0739 could be further studied for its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Finally, the mechanism of action of PSB-0739 could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, PSB-0739 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been shown to have a high affinity for the cannabinoid CB2 receptor and can act as a potent agonist. PSB-0739 has various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. While PSB-0739 has some limitations for lab experiments, it remains a promising candidate for further study and development.
Méthodes De Synthèse
The synthesis of PSB-0739 involves the reaction of N-(1-phenylethyl)-4-aminobenzenesulfonamide with 3-(4-bromo-phenyl)-N-phenylpropanamide in the presence of a palladium catalyst. The reaction yields PSB-0739 in high purity and yield. The synthesis method has been optimized to ensure reproducibility and scalability.
Applications De Recherche Scientifique
PSB-0739 has been extensively studied for its potential applications in various fields of research. It has been shown to have a high affinity for the cannabinoid CB2 receptor and can act as a potent agonist. This makes it a promising candidate for the treatment of various diseases such as inflammation, pain, and cancer. Additionally, PSB-0739 has been shown to have anti-inflammatory effects on the central nervous system, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-phenyl-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18(20-8-4-2-5-9-20)25-29(27,28)22-15-12-19(13-16-22)14-17-23(26)24-21-10-6-3-7-11-21/h2-13,15-16,18,25H,14,17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJRIGNONWSXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

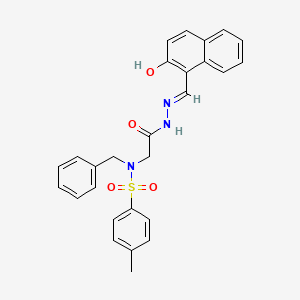
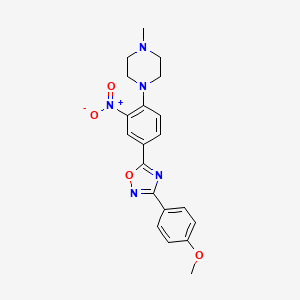
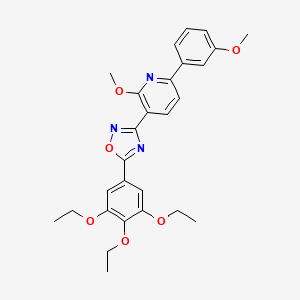
![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)
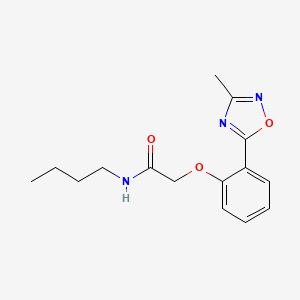
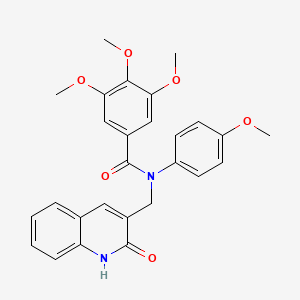
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)


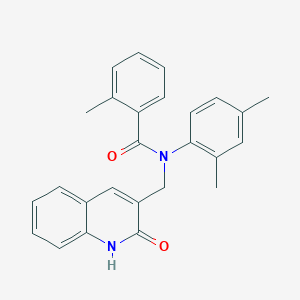
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
